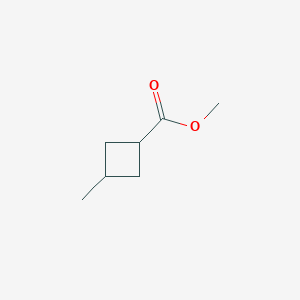

Methyl 3-methylcyclobutanecarboxylate

Description

Methyl 3-methylcyclobutanecarboxylate is a cyclobutane-derived ester featuring a methyl substituent at the 3-position of the cyclobutane ring and a methoxycarbonyl group. Cyclobutane rings are known for their inherent ring strain due to bond angles deviating from the ideal tetrahedral geometry, which influences their chemical reactivity and physical properties. This article synthesizes data from these analogs to infer properties of the target compound and compares it with similar derivatives.

Properties

IUPAC Name |

methyl 3-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-6(4-5)7(8)9-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVDQPYGHWVMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738120 | |

| Record name | Methyl 3-methylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14924-54-0 | |

| Record name | Methyl 3-methylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylcyclobutanecarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 3-methylcyclobutanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for methyl 3-methylcyclobutanecarboxylate are not extensively documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylcyclobutanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various reagents depending on the desired substitution

Major Products Formed

Hydrolysis: 3-methylcyclobutanecarboxylic acid and methanol

Reduction: 1,3-dimethylcyclobutanol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 3-methylcyclobutanecarboxylate is primarily used in scientific research due to its unique chemical structure and reactivity. Its applications include:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-methylcyclobutanecarboxylate involves its interaction with various molecular targets and pathways. Due to the presence of the ester and cyclobutane ring, it can participate in a range of chemical reactions that modify its structure and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular and physical properties of cyclobutanecarboxylate derivatives:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (e.g., Cl, Oxo) :

Chloro and oxo substituents increase ring strain and reactivity. Methyl 3-chlorocyclobutanecarboxylate may undergo nucleophilic substitution (Cl replacement) or participate in cycloaddition reactions . The oxo derivative’s ketone group is reactive toward Grignard reagents or hydride reductions . - Methylene Group: Methyl 3-methylenecyclobutanecarboxylate’s double bond (C=C) enhances rigidity and may serve as a monomer in polymerization reactions .

- Hydroxy and Amino Groups: Hydroxy derivatives exhibit hydrogen bonding, improving solubility in polar solvents . Amino-substituted analogs, however, pose toxicity risks (e.g., H302 hazard) but are valuable in drug synthesis .

Physical Property Trends

- Volatility : Methyl 3-methylenecyclobutanecarboxylate’s lower boiling point (56–59°C at 20 Torr) suggests higher volatility compared to bulkier derivatives like the benzyloxy analog .

- Density : Methylene and chloro derivatives share similar densities (~1.01 g/cm³), reflecting comparable molecular packing .

Biological Activity

Methyl 3-methylcyclobutanecarboxylate (CAS Number: 14924-54-0) is an organic compound that belongs to the ester class and features a cyclobutane ring. Its molecular formula is . This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article explores the biological activity of methyl 3-methylcyclobutanecarboxylate, including its chemical properties, mechanisms of action, and relevant research findings.

Methyl 3-methylcyclobutanecarboxylate can be synthesized through various organic reactions, including hydrolysis, reduction, and substitution reactions. The compound is primarily utilized as a building block in organic chemistry for creating more complex molecules and is studied for its potential interactions with biological systems.

The biological activity of methyl 3-methylcyclobutanecarboxylate is believed to involve interactions with various molecular targets. The presence of the ester group allows it to participate in hydrolysis reactions, potentially leading to the formation of biologically active metabolites. The specific pathways and targets depend on the context of its application, including potential therapeutic uses.

Anticancer Potential

Recent studies have investigated the cytotoxic effects of compounds similar to methyl 3-methylcyclobutanecarboxylate against leukemia cells. Computational tools were employed to analyze molecular interactions with specific proteins associated with cancer progression. The findings suggest that compounds with structural similarities may exhibit significant cytotoxicity through stable interactions with target proteins .

Insect Repellent Properties

Methyl 3-methylcyclobutanecarboxylate has also been evaluated for its insect repellent properties. In comparative studies, it was found to possess notable repellency against certain insect species, suggesting potential applications in pest control formulations .

Data Table: Summary of Biological Activities

Case Studies

- Cytotoxicity Against Leukemia : A study utilized computational methods to assess the cytotoxic potential of methyl 3-methylcyclobutanecarboxylate-related compounds. The results indicated strong binding affinities with leukemia-associated proteins, suggesting a promising avenue for anticancer drug development .

- Insect Repellent Efficacy : In a comparative analysis of various compounds, methyl 3-methylcyclobutanecarboxylate demonstrated significant long-term repellency percentages, indicating its effectiveness as a natural insect repellent agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.